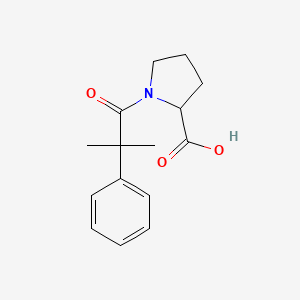
N-(2-Methyl-2-phenylpropanoyl)-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of L-Proline, a naturally occurring amino acid. This compound has a molecular formula of C15H19NO3 and a molecular weight of 261.32 g/mol . It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a phenyl group attached to a propanoyl moiety.
Vorbereitungsmethoden
The synthesis of (S)-1-(2-Methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid involves several steps . One common synthetic route includes the following steps:
Starting Material: The synthesis begins with L-Proline.
Acylation: L-Proline undergoes acylation with 2-methyl-2-phenylpropanoyl chloride in the presence of a base such as triethylamine.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Analyse Chemischer Reaktionen
(S)-1-(2-Methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
(S)-1-(2-Methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-1-(2-Methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets . It may act as an inhibitor of certain enzymes or bind to specific receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(S)-1-(2-Methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds such as:
L-Proline: The parent compound, which lacks the phenylpropanoyl group.
Proline Derivatives: Other derivatives of proline with different substituents on the pyrrolidine ring or the carboxylic acid group.
Phenylpropanoyl Compounds: Compounds with similar phenylpropanoyl groups but different core structures.
The uniqueness of (S)-1-(2-Methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid lies in its specific combination of the pyrrolidine ring and the phenylpropanoyl group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C15H19NO3 |
|---|---|
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
1-(2-methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H19NO3/c1-15(2,11-7-4-3-5-8-11)14(19)16-10-6-9-12(16)13(17)18/h3-5,7-8,12H,6,9-10H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
ADLNTEZHEXTYPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















